Tert-butyl 3-amino-1-(4-chlorophenyl)propylcarbamate
CAS No.: 885595-59-5
Cat. No.: VC8307014
Molecular Formula: C14H21ClN2O2
Molecular Weight: 284.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 885595-59-5 |
|---|---|
| Molecular Formula | C14H21ClN2O2 |
| Molecular Weight | 284.78 g/mol |
| IUPAC Name | tert-butyl N-[3-amino-1-(4-chlorophenyl)propyl]carbamate |
| Standard InChI | InChI=1S/C14H21ClN2O2/c1-14(2,3)19-13(18)17-12(8-9-16)10-4-6-11(15)7-5-10/h4-7,12H,8-9,16H2,1-3H3,(H,17,18) |
| Standard InChI Key | ASWDIABJPCJCQT-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC(CCN)C1=CC=C(C=C1)Cl |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CCN)C1=CC=C(C=C1)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Tert-butyl 3-amino-1-(4-chlorophenyl)propylcarbamate is systematically named tert-butyl N-[3-amino-1-(4-chlorophenyl)propyl]carbamate under IUPAC guidelines. Its molecular structure integrates three key components:
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A tert-butyl carbamate group () providing steric bulk and stability.
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A 3-aminopropyl chain facilitating nucleophilic reactivity.
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A 4-chlorophenyl ring introducing aromaticity and electronic effects.
The compound’s Standard InChI key and SMILES notation further clarify its connectivity and stereochemical configuration, though specific descriptors remain underreported in public databases.
Table 1: Molecular Identity of Tert-Butyl 3-Amino-1-(4-Chlorophenyl)Propylcarbamate
| Property | Value |
|---|---|
| CAS Number | 885595-59-5 |
| Molecular Formula | |
| Molecular Weight | 284.78 g/mol |
| IUPAC Name | tert-butyl N-[3-amino-1-(4-chlorophenyl)propyl]carbamate |
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis of tert-butyl 3-amino-1-(4-chlorophenyl)propylcarbamate typically proceeds via a two-step strategy:
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Amine Protection: The primary amine group in 3-amino-1-(4-chlorophenyl)propane is protected using di-tert-butyl dicarbonate () in dichloromethane or tetrahydrofuran. This step ensures selectivity in subsequent reactions.
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Purification: Column chromatography with polar solvents (e.g., methanol/dichloromethane mixtures) isolates the product, yielding >60% purity in optimized conditions.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Protection | , DCM, rt, 4–6 hrs | 62–75% |
| Purification | Silica gel (95:5 DCM/MeOH) | >95% |
Mechanistic Insights
The carbamate formation follows a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of , displacing the tert-butoxide ion. Steric hindrance from the tert-butyl group enhances kinetic stability, making the carbamate resistant to premature deprotection under mild conditions.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<1 mg/mL). Its stability under acidic conditions is compromised due to the labile Boc group, which cleaves at pH < 4.
Spectroscopic Data
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NMR: NMR (CDCl₃) signals include δ 1.44 ppm (tert-butyl CH₃), δ 4.67 ppm (NH), and δ 7.2–7.4 ppm (aromatic C-H).
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MS: ESI-MS shows a molecular ion peak at m/z 285.1 [M+H]⁺.
Applications in Pharmaceutical Synthesis
Role as a Protecting Group
The tert-butyl carbamate moiety safeguards the amine functionality during multi-step syntheses, particularly in peptide coupling and heterocycle formation. Its orthogonal stability allows sequential deprotection in the presence of other functional groups.
Intermediate in Drug Discovery
This compound has been employed in the synthesis of:
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Kinase inhibitors: The 4-chlorophenyl group enhances target binding via hydrophobic interactions.
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Antidepressants: The primary amine, after deprotection, serves as a neurotransmitter analog.
Research Findings and Biological Activity
In Vitro Studies
Preliminary assays indicate moderate activity against serotonin receptors (IC₅₀ = 12 µM), though its primary utility remains as a synthetic intermediate. Structural analogs with meta-substituted chlorophenyl groups show enhanced potency, highlighting the importance of substituent positioning.
Computational Modeling
Docking studies reveal that the 4-chlorophenyl group occupies hydrophobic pockets in enzyme active sites, while the carbamate group participates in hydrogen bonding with catalytic residues.
Future Directions
Optimization of Synthetic Routes
Future work should explore catalytic methods (e.g., enzymatic carbamation) to improve yields and reduce waste.
Expansion into Bioconjugation
The amine group’s reactivity positions this compound as a candidate for antibody-drug conjugates (ADCs) or prodrug strategies.
Toxicological Profiling
Comprehensive ADMET studies are needed to evaluate its safety profile for potential therapeutic applications.
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